molecular formula C5H13ClN2O2 B15312763 (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride

Cat. No.: B15312763
M. Wt: 168.62 g/mol
InChI Key: PPONKCXGYDCKEE-WCCKRBBISA-N
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Description

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a hydroxyl group, and a dimethylated amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents include acids, bases, and solvents like methanol or ethanol.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide: Lacks the hydrochloride component but shares similar structural features.

    (2S)-2-amino-3-hydroxypropanamide: Similar backbone but without the dimethylation.

Uniqueness

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamidehydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and dimethylated amide groups

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-N,N-dimethylpropanamide;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-7(2)5(9)4(6)3-8;/h4,8H,3,6H2,1-2H3;1H/t4-;/m0./s1

InChI Key

PPONKCXGYDCKEE-WCCKRBBISA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CO)N.Cl

Canonical SMILES

CN(C)C(=O)C(CO)N.Cl

Origin of Product

United States

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